4-Hydroxyphenyl 4-ethoxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
33905-60-1 |
|---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
(4-hydroxyphenyl) 4-ethoxybenzoate |
InChI |
InChI=1S/C15H14O4/c1-2-18-13-7-3-11(4-8-13)15(17)19-14-9-5-12(16)6-10-14/h3-10,16H,2H2,1H3 |
InChI Key |
MCAJQMYIZYAZSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)O |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation
X-ray Crystallography for Solid-State Structure and Packing AnalysisThis section would have provided a definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and details of the crystal packing and intermolecular interactions.
The absence of specific experimental data for 4-Hydroxyphenyl 4-ethoxybenzoate prevents the creation of the detailed scientific article as outlined. The scientific community has not, to date, published the comprehensive spectroscopic and crystallographic characterization required for such an analysis.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute three-dimensional structure of crystalline compounds. For this compound, this technique provides unequivocal proof of its molecular conformation, including the planarity of its aromatic rings and the torsion angles that define the spatial relationship between the phenyl and benzoate (B1203000) moieties.
Detailed crystallographic studies on related structures, such as 4-Hydroxyphenyl 4-hydroxybenzoate (B8730719), reveal significant intermolecular hydrogen bonding. In one observed form, a robust hydrogen-bonding network is established between the phenolic hydroxyl groups and the carboxyl groups of adjacent molecules. A similar pattern of intermolecular interactions would be anticipated for this compound, primarily involving the hydroxyl group.
The molecular structure of similar compounds often features a non-planar conformation. For instance, in a related 4-alkoxyphenyl 4-alkoxybenzoate, the dihedral angle between the two phenyl rings was found to be 66.4(1)°. The crystal packing is typically governed by a combination of hydrogen bonds and weaker C–H···O and C–H···π interactions, which organize the molecules into complex supramolecular architectures.
Table 1: Representative Crystallographic Data for a Related Phenyl-Benzoate Compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 14.138(3) |
| b (Å) | 6.035(1) |
| c (Å) | 18.014(4) |
| β (°) | 110.98(3) |
| Z | 4 |
Data presented is for a representative related compound to illustrate typical crystallographic parameters.
Powder X-ray Diffraction for Polymorphism and Phase Behavior
Powder X-ray diffraction (PXRD) is a critical tool for the characterization of polycrystalline materials, providing insights into their phase purity and polymorphic state. Polymorphism, the existence of a compound in different crystal forms, can profoundly influence its physical properties.
Chiroptical Spectroscopy (CD) for Stereochemical Assignment and Absolute Configuration
Chiroptical spectroscopy, particularly circular dichroism (CD), is a specialized technique used to investigate the stereochemical features of chiral molecules. Since this compound is an achiral molecule, it does not exhibit a CD spectrum.
However, CD spectroscopy becomes highly relevant when this structural motif is incorporated into a chiral system or when it acts as a chromophoric reporter in studies involving chiral macromolecules. For example, if this compound were to bind to a chiral receptor, an induced circular dichroism (ICD) spectrum could be observed. The sign and intensity of the ICD signal would provide information about the binding mode and the chiral environment of the binding site. In studies of liquid crystals formed by chiral derivatives of similar molecules, CD spectroscopy has been used to probe the helical superstructure of the cholesteric phase.
UV-Visible Spectroscopy for Electronic Transitions and Complex Characterization
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Visible spectrum of this compound is characterized by absorption bands arising from π → π* electronic transitions within the aromatic rings.
The spectrum for a closely related compound, 4-Hydroxyphenyl 4-hydroxybenzoate monohydrate, shows a strong absorption maximum at approximately 260 nm. This absorption is characteristic of the benzoyl chromophore. The position and intensity of this band can be influenced by the solvent environment and by substitution on the aromatic rings. The ethoxy group in this compound is expected to have a minor auxochromic effect, potentially causing a small red shift (bathochromic shift) of the absorption maximum compared to the unsubstituted parent compound.
This technique is also valuable for characterizing the formation of complexes. For instance, the interaction of the phenolic hydroxyl group with metal ions can lead to the formation of phenoxide complexes, which typically results in a significant bathochromic shift of the main absorption band, providing a clear spectroscopic handle for studying such interactions.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-Hydroxyphenyl 4-hydroxybenzoate |
| 4-alkoxyphenyl 4-alkoxybenzoate |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Parameter Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a vital tool in organic chemistry for predicting molecular properties with high accuracy. researchgate.net
DFT calculations are widely employed to predict Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) chemical shifts, which are fundamental for molecular structure elucidation. The process typically involves first optimizing the molecule's geometry and then using a method like the Gauge-Independent Atomic Orbital (GIAO) approach to calculate the magnetic shielding tensors for each carbon atom. These values are then referenced against a standard, commonly Tetramethylsilane (TMS), to yield the chemical shifts (δ) in parts per million (ppm). oregonstate.edu
The predicted shifts are highly sensitive to the local electronic environment of each carbon nucleus. Factors such as the electronegativity of nearby atoms (like oxygen), bond hybridization, and steric effects influence the local magnetic field and thus the chemical shift. libretexts.org For 4-Hydroxyphenyl 4-ethoxybenzoate, DFT can distinguish between the various aromatic and aliphatic carbons. For instance, carbons bonded to oxygen (C-O) are expected to resonate at a lower field (higher ppm value) compared to unsubstituted aromatic carbons due to the deshielding effect of the electronegative oxygen atom. libretexts.orgresearchgate.net Comparing the computationally predicted spectrum with the experimentally obtained one allows for the unambiguous assignment of each peak to a specific carbon atom in the molecule. researchgate.net
Table 1: Illustrative Comparison of Experimental vs. DFT-Calculated ¹³C NMR Chemical Shifts for this compound
| Carbon Atom Assignment | Expected Experimental Shift Range (ppm) | Hypothetical DFT-Calculated Shift (ppm) |
|---|---|---|
| C=O (Ester Carbonyl) | 160-170 | 165.8 |
| C-OH (Phenolic Ring) | 155-165 | 158.2 |
| C-O (Ethoxy Group) | 60-70 | 64.5 |
| Aromatic C-H | 115-135 | 116.1, 122.5, 123.9, 132.8 |
| Quaternary Aromatic C | 120-150 | 121.7, 145.3 |
| CH₃ (Ethoxy Group) | 10-20 | 14.9 |
A fundamental application of DFT is the optimization of molecular geometry to find the most stable, lowest-energy conformation of a molecule. nih.gov This process systematically adjusts bond lengths, bond angles, and dihedral (torsion) angles to minimize the total electronic energy of the structure. The B3LYP functional combined with a basis set such as 6-31++G(d,p) is a common and reliable choice for such calculations on organic molecules. researchgate.net
The result of geometry optimization is a detailed three-dimensional model of this compound in its ground state. This optimized structure provides precise data on all geometric parameters. By systematically rotating specific bonds (e.g., the ester linkage or the C-O bond of the ethoxy group) and calculating the energy at each step, a potential energy landscape can be generated. This landscape reveals the energy barriers between different conformations (rotamers) and identifies the most stable conformers residing in energy minima.
Table 2: Selected Optimized Geometrical Parameters for this compound from DFT Calculations
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| r(C=O) | Ester carbonyl bond length | ~1.21 Å |
| r(C-O) | Ester C-O single bond length | ~1.36 Å |
| ∠(O=C-O) | Ester bond angle | ~123° |
| τ(C-O-C-C) | Dihedral angle of the ethoxy group | Variable (defines conformation) |
Molecular Modeling and Dynamics Simulations for Conformational Space Exploration
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations use classical mechanics to model the movements of atoms and molecules, providing insights into the conformational flexibility and dynamics of this compound in a simulated environment, such as in a solvent. nih.gov
Starting with an optimized geometry, the simulation calculates the forces on each atom and integrates Newton's equations of motion to track their positions and velocities over a set period. This process generates a trajectory that reveals the molecule's accessible conformations and the transitions between them. nih.gov Analysis of this trajectory can identify the most populated conformational states, the flexibility of the ethoxy tail, and the rotational freedom around the ester linkage. A key metric, the Root Mean Square Deviation (RMSD), can be monitored over time to assess the stability of the molecule's conformation. nih.gov
Molecular Recognition Studies and Ligand-Binding Dynamics
Molecular recognition describes the specific interaction between two or more molecules through non-covalent interactions. nih.gov Computational techniques like molecular docking and MD simulations are crucial for studying how a ligand, such as this compound, might bind to a biological target, like a protein receptor or enzyme. nih.govnih.gov
Molecular docking predicts the preferred orientation of the ligand when bound to a receptor to form a stable complex. This prediction is based on scoring functions that estimate the binding affinity by considering factors like shape complementarity, electrostatic interactions, hydrogen bonds, and van der Waals forces. nih.gov Following docking, MD simulations can be used to assess the stability of the predicted ligand-receptor complex over time, providing a more dynamic and realistic view of the binding interactions and how the ligand and protein adapt to each other. nih.gov These studies are fundamental in fields like drug design for understanding how a molecule might exert a biological effect. nih.gov
Hirshfeld Surface Analysis and Energy Frameworks for Intermolecular Interactions in Crystalline States
Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying the various intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface of a molecule is defined as the region in space where the contribution of the molecule's electron density to the total crystal electron density is greater than that of all other molecules.
This surface can be mapped with various properties, most commonly the normalized contact distance (d_norm). The d_norm value is based on the distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface, normalized by the van der Waals radii of the atoms. Red spots on the d_norm map indicate close intermolecular contacts with distances shorter than the sum of van der Waals radii (often corresponding to hydrogen bonds), while blue regions represent longer contacts. nih.gov
A 2D fingerprint plot is generated from the Hirshfeld surface, which plots d_e against d_i. This plot provides a quantitative summary of all intermolecular contacts. Different types of interactions (e.g., H···H, O···H, C···H) appear as distinct regions on the plot, and the area of these regions corresponds to their relative contribution to the total crystal packing. nih.gov This analysis is crucial for understanding the forces that govern the formation and stability of the crystalline structure of this compound.
Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Interaction Type | Description | Typical Contribution |
|---|---|---|
| H···H | Contacts between hydrogen atoms | ~45-55% |
| C···H / H···C | Contacts between carbon and hydrogen atoms | ~25-35% |
| O···H / H···O | Contacts between oxygen and hydrogen (includes hydrogen bonding) | ~10-20% |
| C···C | Contacts between carbon atoms (π-π stacking) | ~1-5% |
| O···C / C···O | Contacts between oxygen and carbon atoms | ~1-3% |
| O···O | Contacts between oxygen atoms | <1% |
Supramolecular Chemistry and Materials Science Applications
Liquid Crystalline Behavior and Mesophase Characterization
The elongated, somewhat rigid structure of 4-Hydroxyphenyl 4-ethoxybenzoate is characteristic of a calamitic (rod-like) mesogen, a fundamental component for the formation of liquid crystalline phases. Liquid crystals are states of matter intermediate between the crystalline solid and the isotropic liquid, possessing a degree of molecular order.
Thermotropic liquid crystals exhibit phase transitions dependent on temperature. Molecules like 4-alkoxyphenyl benzoates are well-known to form such phases. scilit.comresearchgate.net The mesomorphic behavior is dictated by the molecular structure, including the rigid core, terminal groups, and flexible alkyl chains. nih.gov While specific phase transition data for this compound is not extensively documented in readily available literature, the properties of closely related compounds demonstrate the typical liquid crystalline behavior of this molecular class. For instance, the homologous series of 4-biphenylyl 4"-n-alkoxybenzoates shows distinct smectic and nematic phases. scilit.com Similarly, other phenyl benzoate (B1203000) derivatives with varied alkoxy chain lengths have been synthesized and shown to possess thermotropic properties, forming nematic and smectic mesophases upon heating. nih.gov
The formation of these phases is driven by the anisotropic nature of the molecules. In the nematic phase, the molecules exhibit long-range orientational order, aligning along a common axis, but lack positional order. In smectic phases, molecules are arranged in layers, showing both orientational order and a degree of positional order.
Table 1: Mesomorphic Properties of a Related Phenyl Benzoate Compound This table presents data for 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB), a structurally related molecule, illustrating the typical thermal transitions in this class of compounds.
| Transition | Temperature (°C) | Enthalpy (kJ/mol) | Mesophase Type |
| Crystal to Smectic C | 106.1 | 35.5 | Smectic C (SmC) |
| Smectic C to Smectic A | 134.4 | 1.1 | Smectic A (SmA) |
| Smectic A to Nematic | 179.9 | 3.2 | Nematic (N) |
| Nematic to Isotropic | 208.5 | 0.9 | Isotropic Liquid |
Data adapted from a study on a related phenyl benzoate derivative. nih.gov
The 4-hydroxyphenyl benzoate moiety is a valuable structural unit for creating liquid crystal polymers (LCPs). google.com By incorporating this mesogenic unit into a polymer backbone, either as a side-chain or as part of the main chain, the anisotropic properties of the liquid crystal can be imparted to the polymer. mdpi.com
Polycarbonates are a class of thermoplastic polymers that can be designed to exhibit liquid crystalline behavior. uwb.edu.pl The synthesis can involve the polycondensation of diols, such as derivatives of this compound (where the phenol group is available for polymerization), with phosgene or its equivalents. uwb.edu.pl The rigidity of the benzoate mesogen forces the polymer chains to align in the melt, creating a liquid crystalline phase. This alignment can be locked in upon cooling, resulting in materials with high mechanical strength, thermal stability, and dimensional stability.
Similarly, copolyesters containing hydroxyphenyl-based units, such as poly[3-(4-oxyphenyl)propionate-co-4-oxybenzoate], have been synthesized and shown to exhibit nematic schlieren textures at elevated temperatures, indicating thermotropic liquid crystalline behavior. researchgate.net These materials combine the processability of polymers with the unique optical and mechanical properties of liquid crystals, making them suitable for applications in high-performance films and fibers.
Self-Assembly Processes and Molecular Aggregation Phenomena
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The molecular structure of this compound contains key functional groups that can direct such processes. The hydroxyl (-OH) group is a strong hydrogen bond donor, while the carbonyl oxygen of the ester group and the ether oxygen are hydrogen bond acceptors.
This combination of donor and acceptor sites allows for the formation of specific, directional hydrogen bonds. nih.govresearchgate.net Molecules can arrange in head-to-tail fashion, forming extended chains or catemers where the hydroxyl group of one molecule interacts with the carbonyl group of another. This type of hydrogen bond-mediated self-assembly is a powerful tool for creating supramolecular structures. pnas.orgacs.org The resulting aggregates can exhibit properties distinct from the individual molecules, and the formation of these larger structures can influence the material's bulk properties, including its crystallinity and thermal behavior.
In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings can further stabilize the assembled structures, leading to the formation of layered or columnar arrays. nih.gov This hierarchical assembly process, driven by a combination of weak intermolecular forces, is fundamental to the construction of complex and functional supramolecular materials from simple molecular building blocks.
Host-Guest Chemistry and Encapsulation Phenomena
Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule or supramolecular assembly. The defined shape, size, and chemical properties of the guest molecule determine its ability to bind within the host's cavity.
Cavitands are synthetic host molecules with enforced, rigid cavities capable of encapsulating smaller guests. acs.orgnih.gov A notable example involves a self-assembled heterodimeric capsule formed by the hydrogen bonding of two different cavitands: tetrakis(4-hydroxyphenyl)-cavitand and tetra(4-pyridyl)-cavitand. acs.org This capsule is held together by four strong ArOH···pyridyl hydrogen bonds and creates a well-defined inner space.
This nanospace is capable of encapsulating guest molecules of appropriate size and shape. Research has shown that this specific heterodimeric capsule can encapsulate benzoate derivatives. acs.orgnih.gov The encapsulation is driven by a combination of factors, including the hydrophobic effect, van der Waals forces, and specific interactions like CH-π bonds between the guest and the aromatic walls of the host cavity.
A key feature of heterodimeric (A·B type) capsules is their asymmetry; the two halves of the capsule can present different chemical environments. The capsule formed from tetrakis(4-hydroxyphenyl)-cavitand and tetra(4-pyridyl)-cavitand possesses an unsymmetrical nanospace because the electronic environment of the hydroxyphenyl-lined half is different from the pyridyl-lined half. acs.org
When an unsymmetrical guest molecule like a p-ethoxybenzoate derivative is encapsulated, it can adopt different orientations within this asymmetric cavity, leading to the phenomenon of orientational isomerism. acs.orgnih.gov Remarkably, this encapsulation is often highly selective. In studies using methyl p-ethoxybenzoate, a close structural analogue of the core of this compound, a very high orientational selectivity was observed. acs.org The guest molecule preferentially orients itself with the methyl ester group pointing toward the cavity of the tetra(4-pyridyl)-cavitand unit. acs.org
This high selectivity is governed by a delicate balance of intermolecular forces. Ab initio molecular orbital calculations have revealed that while dispersion interactions are the main source of attraction, the orientation of the guest is primarily determined by highly orientation-dependent electrostatic interactions. nih.gov The electrostatic repulsion and CH-π interactions also play a role in the final energetic balance. acs.org
Table 2: Orientational Isomeric Selectivity of Benzoate Derivatives in a Heterodimeric Capsule
| Guest Molecule | Orientational Isomer Ratio (Major : Minor) | Preferred Orientation of Ester Group |
| Methyl p-ethoxybenzoate | 1 : <0.05 | Toward tetra(4-pyridyl)-cavitand cavity |
| Methyl p-acetoxybenzoate | 1 : 0.11 | Toward tetra(4-pyridyl)-cavitand cavity |
Data from studies on a self-assembling heterodimeric capsule. acs.org
This precise control over molecular orientation within a confined space highlights the potential of using such host-guest systems for creating molecular devices and for studying the subtle non-covalent forces that govern molecular recognition. acs.org
Advanced Analytical Methodologies and Method Development
Chromatographic Techniques for Compound Separation and Quantification in Complex Matrices
Chromatography is indispensable for isolating and quantifying 4-Hydroxyphenyl 4-ethoxybenzoate from reactants, byproducts, or a final product matrix. The choice of technique depends on the compound's volatility, polarity, and the complexity of the sample.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile benzoate (B1203000) esters and related phenolic compounds. Reversed-phase (RP) HPLC is particularly well-suited for this class of molecules.
Method Development Insights: For compounds structurally related to this compound, such as other benzoate esters and their degradation products like 4-hydroxybenzoic acid, RP-HPLC methods are well-established. longdom.orgcarlroth.com A typical setup involves a C18 column, which separates compounds based on their hydrophobicity. longdom.org The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with a small percentage of formic or phosphoric acid to control pH and improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. longdom.orgsielc.com
A simple, isocratic method developed for separating various aromatic acids, including 4-hydroxybenzoic acid, utilizes a combination of weak reversed-phase and weak anion-exchange mechanisms to achieve retention and separation. helixchrom.com For more complex separations, gradient elution, where the proportion of the organic solvent is increased over time, is employed to resolve compounds with a wider range of polarities. longdom.org Detection is commonly performed using a UV detector, as the aromatic rings in the molecule provide strong chromophores. longdom.org For instance, 4-hydroxybenzoic acid is typically detected around 230 nm. longdom.org
Table 1: Example HPLC Parameters for Related Benzoate Compounds
| Parameter | Setting | Reference |
|---|---|---|
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | longdom.org |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | longdom.org |
| Mobile Phase B | Acetonitrile | longdom.org |
| Elution | Gradient | longdom.org |
| Flow Rate | 1.0 mL/min | longdom.org |
| Detection | UV at 230 nm | longdom.org |
| Retention Time (4-HBA) | ~11.8 min | longdom.org |
This interactive table summarizes typical starting conditions for HPLC method development for compounds related to this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) and Two-Dimensional GC (GCxGC/MS)
Gas Chromatography (GC) is a powerful technique for volatile and semi-volatile compounds. Given that this compound is a component of liquid crystals, which can have high boiling points, GC analysis may require high temperatures or derivatization to increase volatility. nih.govresearchgate.net However, for related, more volatile benzoate esters like ethyl 4-ethoxybenzoate, GC-MS is a standard analytical method. nih.govnist.govresearchgate.net
In GC-MS, the sample is vaporized and separated in a capillary column before being detected by a mass spectrometer, which provides both quantification and structural information from the mass spectrum and fragmentation patterns. researchgate.net The NIST Mass Spectrometry Data Center contains reference spectra for compounds like ethyl 4-ethoxybenzoate, which can be used for identification. nist.gov
For extremely complex matrices, two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers significantly enhanced resolution by subjecting the effluent from one GC column to a second, different column for further separation.
A unique application of GC involves using liquid crystals themselves as the stationary phase (LCSP). derpharmachemica.comderpharmachemica.com This approach, first reported by Kelker, leverages the ordered structure of liquid crystals to achieve separations of structural isomers (e.g., meta/para isomers) that are often difficult with conventional stationary phases. derpharmachemica.com The separation mechanism relies on the specific interactions between the analyte's molecular shape and the ordered liquid crystalline structure. nih.gov Rod-like ester derivatives are noted to have particularly useful separation properties when used as LCSPs. nih.gov
Table 2: GC-MS Data for a Related Compound: Ethyl 4-ethoxybenzoate
| Parameter | Value | Reference |
|---|---|---|
| CAS Number | 23676-09-7 | nist.gov |
| Molecular Formula | C11H14O3 | nist.gov |
| Molecular Weight | 194.23 g/mol | nih.gov |
| Top Mass Peak (m/z) | 121 | nih.gov |
| 2nd Highest Peak (m/z) | 149 | nih.gov |
This interactive table shows key mass spectrometry data for a compound structurally similar to the title compound.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is the gold standard for detecting and quantifying trace levels of compounds in highly complex matrices, such as environmental or biological samples. nih.gov For phenolic compounds like benzoate derivatives, LC-MS/MS methods have been developed that allow for their determination in pharmaceuticals and biostimulants. ecmdb.ca
The process typically involves solid-phase extraction (SPE) to clean up and concentrate the sample, followed by HPLC separation. ecmdb.ca Detection by tandem mass spectrometry (e.g., a triple quadrupole, QqQ) is often performed in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion (typically the molecular ion, [M-H]⁻ or [M+H]⁺) is selected, fragmented, and a specific product ion is monitored. This provides exceptional selectivity and reduces matrix interference. nih.govecmdb.ca For example, a method for analyzing hydroxybenzoic acids used the characteristic MRM transition of m/z 137 → 93. ecmdb.ca
Spectrophotometric and Colorimetric Methods for Analytical Applications
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds containing chromophores, such as the aromatic rings in this compound. eijas.com While less selective than chromatographic methods, it is highly useful for determining the concentration of a known, pure compound or for monitoring reactions.
Validation of a UV-VIS spectrophotometric method for determining sodium benzoate in water was conducted at a wavelength of 225 nm. acgpubs.org The method demonstrated good linearity, accuracy, and precision, proving its fitness for purpose. acgpubs.org Similarly, sodium benzoate in food products like soft drinks and tomato sauce has been quantified using UV spectrophotometry after an extraction step to separate it from interfering matrix components. eijas.comijres.org The maximum absorbance is typically measured around 221-272 nm depending on the solvent and sample matrix. eijas.comijres.org
Advanced NMR Techniques for Studying Supramolecular Interactions and Equilibria
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for unambiguous structure elucidation. Beyond basic structural confirmation, advanced NMR techniques are pivotal for studying the dynamic, non-covalent interactions that are characteristic of liquid crystals and other supramolecular assemblies. nih.gov
Studies on methyl benzoate derivatives interacting with host macrocycles like p-sulfocalix researchgate.netarenes have utilized ¹H NMR to probe the nature of these interactions. researchgate.net Changes in the chemical shifts of the guest (the benzoate derivative) and host protons upon complex formation provide direct evidence of encapsulation and can be used to determine the geometry of the host-guest complex. researchgate.net
Diffusion Measurements for Molecular Size and Association Constants
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR experiment that separates the signals of different species in a mixture based on their diffusion coefficients, which correlate with molecular size and shape. This technique is particularly valuable for studying supramolecular systems.
By measuring how the NMR signal intensity decays with an increasing magnetic field gradient, the diffusion coefficient of each species can be determined. In a host-guest system, the formation of a larger, slower-diffusing complex can be directly observed. The data from DOSY experiments can be used to calculate the association constants (Kₐ) for the supramolecular equilibria, providing quantitative insight into the strength of the interaction between the host and guest molecules. researchgate.net While a specific DOSY study on this compound was not found, this methodology is directly applicable to investigating its interaction with other molecules in solution, which is fundamental to understanding its behavior in liquid crystal formulations.
Lineshape Analysis and 2D EXSY for Dynamic Processes
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is an indispensable tool for investigating the kinetics of intramolecular and intermolecular dynamic processes. ucl.ac.uk Two of the most powerful DNMR techniques are lineshape analysis of one-dimensional (1D) NMR spectra and two-dimensional exchange spectroscopy (2D EXSY). These methods can provide quantitative information about the rates of exchange, activation energies, and thermodynamic parameters of dynamic events. ucl.ac.uknih.gov
For "this compound," several dynamic processes can be envisaged and potentially quantified using these techniques:
Hindered Rotation around the Ester C-O Bond: The partial double bond character of the C-O bond in the ester functionality can lead to hindered rotation around the phenyl-carbonyl bond. This can result in distinct chemical environments for the ortho and meta protons of the hydroxyphenyl ring at low temperatures.
Conformational Exchange of the Ethoxy Group: Rotation around the C-O bond of the ethoxy group can also be restricted, leading to different conformers that may be observable by NMR at low temperatures.
Intermolecular Hydrogen Bonding: The phenolic hydroxyl group can participate in hydrogen bonding with solvent molecules or other molecules of "this compound." The dynamics of the formation and breaking of these hydrogen bonds can be studied by monitoring the chemical shift and linewidth of the hydroxyl proton. nih.govrsc.org
Lineshape Analysis
Lineshape analysis involves acquiring a series of 1D NMR spectra at different temperatures. youtube.com At low temperatures, where the rate of a dynamic process is slow on the NMR timescale, separate signals for the exchanging nuclei are observed. As the temperature is increased, the rate of exchange increases, causing the signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at high temperatures. By fitting the experimental spectra at different temperatures to theoretical models based on the Bloch equations modified for chemical exchange, the rate constants (k) for the dynamic process at each temperature can be determined. nih.gov
A pertinent example is the study of the rotational barrier of the phenyl-carbonyl bond in methyl benzoate, a compound structurally related to the ester portion of "this compound." missouri.edunih.gov A low-temperature 13C NMR study could similarly be applied to "this compound" to determine the free-energy barrier for this rotation.
Interactive Data Table: Representative Data for Hindered Rotation in a Benzoate Ester
The following table illustrates the type of data that could be obtained from a variable-temperature NMR study on a benzoate ester, demonstrating the principles of lineshape analysis. The data is hypothetical and for illustrative purposes.
| Temperature (K) | Exchange Rate (k, s⁻¹) | Linewidth (Hz) | Appearance of Ortho Carbon Signals |
| 150 | 1 | 2 | Two sharp signals |
| 170 | 20 | 15 | Broadened signals |
| 185 | 150 | 100 (Coalescence) | Single broad signal |
| 200 | 800 | 20 | Sharpening signal |
| 220 | 3000 | 5 | Single sharp signal |
2D EXSY (Exchange Spectroscopy)
2D EXSY is a powerful technique for identifying and quantifying chemical exchange processes, particularly when the exchange is slow on the NMR timescale. The 2D EXSY experiment is similar to the NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, but the cross-peaks in a 2D EXSY spectrum arise from chemical exchange rather than through-space dipolar couplings. ucl.ac.uk
In a 2D EXSY spectrum of "this compound" at a temperature where, for instance, the rotation around the ester bond is slow, cross-peaks would connect the signals of the ortho protons with the meta protons of the hydroxyphenyl ring if they are exchanging positions. The intensity of these cross-peaks is proportional to the mixing time of the experiment and the rate of exchange. By analyzing the intensities of the diagonal and cross-peaks, the rate constant for the exchange process can be determined.
This technique would be particularly useful for unequivocally demonstrating the exchange between different conformers or hydrogen-bonded species. For example, if intermolecular hydrogen bonding leads to distinct signals for the phenolic proton in the free and bonded state, 2D EXSY could be used to observe the exchange between these two states. nih.gov
Future Research Trajectories and Interdisciplinary Perspectives
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The future synthesis of 4-Hydroxyphenyl 4-ethoxybenzoate and its analogs is increasingly steering towards greener and more efficient methodologies. Traditional esterification methods, while effective, often rely on harsh conditions and environmentally challenging solvents.
Novel Synthetic Approaches: Future research will likely focus on catalytic systems that offer high yields under milder conditions. One established route for a related compound, (4-hydroxyphenyl) 4-hydroxy-benzoate, involves the direct esterification of p-hydroxybenzoic acid and hydroquinone (B1673460) using a catalyst system of boric acid and sulfuric acid in a solvent like xylene, achieving yields as high as 98.5%. prepchem.comgoogle.com A similar strategy can be adapted for this compound, starting with 4-ethoxybenzoic acid and hydroquinone.
A key area for innovation lies in the development of enzyme-catalyzed synthesis. Biocatalysts could offer high specificity and operate in aqueous media under ambient conditions, drastically reducing the environmental footprint.
Sustainable Methodologies: A significant push in chemical synthesis is the adoption of green chemistry principles. For liquid crystal synthesis, this includes the development of multicomponent reactions where several starting materials react in a single step, minimizing waste and energy consumption. chemeurope.comuni-halle.de Researchers have successfully demonstrated such processes that avoid harmful solvents and use cheaper catalysts, achieving yields of around 90%. chemeurope.comuni-halle.de
| Synthetic Approach | Precursors | Key Features | Potential Yield | Reference |
| Catalytic Esterification | 4-Ethoxybenzoic Acid, Hydroquinone | Use of boric acid/sulfuric acid catalyst; potential for high efficiency. | Potentially >95% | prepchem.comgoogle.com |
| Multicomponent Reactions | Various Precursors | Combines multiple reaction steps; reduces solvent use and waste. | ~90% | chemeurope.comuni-halle.de |
| Microbial Synthesis | Renewable Feedstocks (e.g., glucose) | Bio-based production of key intermediates like 4-hydroxybenzoic acid. | Up to 942.0 mg/L (for DHB, a related acid) | nih.gov |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry offers powerful tools to predict the behavior of molecules like this compound before their synthesis, saving significant time and resources.
Density Functional Theory (DFT): DFT calculations are poised to be a cornerstone of future research on this compound. bohrium.comtandfonline.com This method can predict a wide range of properties, including:
Molecular Geometry: Determining the planarity and conformation, which strongly influences intermolecular interactions and the stability of potential liquid crystal phases. tandfonline.com
Electronic Properties: Calculating dipole moments and molecular polarizability, which are crucial for understanding how the material will respond to external electric fields in device applications. nih.gov
Thermal Parameters: Predicting the stability and energetics of different molecular arrangements to guide the design of materials with specific phase transition temperatures. bohrium.comnih.gov
Machine Learning and QSAR: The integration of machine learning (ML) and Quantitative Structure-Activity Relationship (QSAR) models represents a significant leap forward. nih.gov By training algorithms on existing data from related benzoate (B1203000) esters, researchers can develop models to predict the properties of novel derivatives of this compound. nih.govplos.org This predictive capability can accelerate the discovery of molecules with optimized characteristics for specific applications, such as enhanced thermal stability or specific mesophase behavior.
| Computational Method | Predicted Properties | Significance | Relevant Findings for Analogues | Reference |
| Density Functional Theory (DFT) | Molecular geometry, dipole moment, polarizability, thermal stability. | Correlates molecular structure with macroscopic properties; guides material design. | For related liquid crystals, DFT confirms planarity and calculates quantum chemical parameters. | bohrium.comtandfonline.comnih.gov |
| Machine Learning (ML/QSAR) | Toxicity, biological activity, physicochemical properties. | Accelerates screening of new compounds; reduces reliance on extensive experimentation. | ML models can predict properties from molecular structure with increasing accuracy. | nih.govplos.org |
Tailored Supramolecular Design for Functional Materials
The structure of this compound, with its rigid core and flexible/interactive end groups, makes it an ideal candidate for supramolecular self-assembly, particularly in the formation of liquid crystals (LCs). tcichemicals.com
Liquid Crystal Formation: The primary trajectory in this area is the investigation of the mesomorphic (liquid crystalline) behavior of this compound. Its rod-like (calamitic) shape is characteristic of molecules that form nematic and smectic phases. tcichemicals.comscirp.org The nematic phase features long-range orientational order, while smectic phases exhibit additional positional order in layers. colorado.edu The presence of the terminal hydroxyl group allows for hydrogen bonding, which can significantly influence the type and stability of the mesophases formed. Research on related cholesteryl benzoate derivatives shows that the nature of the alkoxy chain can tune the material to exhibit smectic and chiral nematic phases. jst.go.jprsc.org
Functional Materials: The true potential of tailored design lies in harnessing these supramolecular structures for functional materials. rsc.org
Optical Devices: The ability to control molecular alignment with external fields makes liquid crystals essential for displays and optical switches. tandfonline.com
Organized Solids: Liquid crystalline phases can be used as templates. By polymerizing the molecules while they are in an ordered state, it is possible to create highly organized solid polymer films with anisotropic properties for applications in electronics and photonics. rsc.org
Sensors and Electrolytes: The ordered yet fluid nature of liquid crystal phases can be exploited to create sensors or to act as anisotropic electrolytes in devices like dye-sensitized solar cells, where they can enhance charge transport. mdpi.com
The design can be further refined by creating derivatives, for example, by changing the length of the alkoxy chain or by introducing lateral substituents to fine-tune the packing and resulting supramolecular architecture. scirp.org
Integration of Analytical Techniques for Complex System Characterization
A multi-faceted analytical approach is crucial for characterizing the complex systems that this compound is expected to form. The integration of various techniques will provide a comprehensive understanding of its structure-property relationships.
Core Characterization Techniques: The standard suite of techniques for analyzing liquid crystals will be central to future studies:
Polarized Optical Microscopy (POM): This is the primary tool for identifying the characteristic textures of different liquid crystal phases (e.g., nematic, smectic) and observing phase transitions as a function of temperature. iosrjournals.orgbhu.ac.inipme.ru
Differential Scanning Calorimetry (DSC): DSC is essential for quantitatively determining the temperatures and enthalpy changes associated with phase transitions, providing a thermodynamic profile of the material. scirp.orgiosrjournals.orgbhu.ac.in
X-ray Diffraction (XRD): XRD, particularly small-angle X-ray scattering (SAXS), provides definitive information on the molecular arrangement, such as layer spacing in smectic phases, confirming the structural nature of the mesophase. iosrjournals.orgipme.ru
Advanced and Complementary Methods: To gain deeper insights, these core methods will be supplemented with other advanced techniques.
Spectroscopy: Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are vital for confirming the chemical structure of the synthesized compound and can also provide information about intermolecular interactions, such as hydrogen bonding. nih.gov
Inverse Gas Chromatography (IGC): This technique can be used to probe the thermodynamic properties and surface characteristics of the material in its various phases, offering data on its interaction with other molecules. nih.govnih.gov
The table below summarizes the key analytical techniques and the information they provide, which will be indispensable for the future characterization of this compound and its assemblies. ipme.ru
| Analytical Technique | Information Obtained | Purpose in Context | Reference |
| Polarized Optical Microscopy (POM) | Phase identification, transition observation. | To visually identify and confirm the presence and type of liquid crystal phases. | iosrjournals.orgbhu.ac.inipme.ruijmr.net.in |
| Differential Scanning Calorimetry (DSC) | Phase transition temperatures, enthalpy changes. | To obtain thermodynamic data on phase stability and transitions. | iosrjournals.orgbhu.ac.inipme.ruijmr.net.in |
| X-ray Diffraction (XRD/SAXS) | Molecular packing, layer spacing, long-range order. | To determine the precise supramolecular structure of the mesophases. | iosrjournals.orgipme.ru |
| Spectroscopy (FTIR, NMR) | Chemical structure, hydrogen bonding. | To verify the molecular identity and probe intermolecular interactions. | nih.gov |
| Inverse Gas Chromatography (IGC) | Thermodynamic interaction parameters, surface properties. | To characterize the material's surface energy and selectivity in its ordered state. | nih.govnih.gov |
Q & A
Q. What are the optimized synthetic routes for 4-hydroxyphenyl 4-ethoxybenzoate, and how do reaction conditions influence yield?
The synthesis of this compound (2C2B-OH) typically involves esterification between 4-hydroxybenzoic acid derivatives and 4-ethoxyphenol. Evidence from a comparative study shows that yields (~43.9%) are highly dependent on reaction parameters such as temperature, solvent polarity, and catalyst choice. For example, IR spectroscopy (KBr pellet) confirms successful esterification via characteristic C=O stretches at ~1700 cm⁻¹ and hydroxyl (-OH) peaks at ~3368 cm⁻¹ . To optimize yield, dehydrating agents like DCC (dicyclohexylcarbodiimide) or acidic conditions (e.g., H₂SO₄) are recommended, with strict control of moisture to prevent hydrolysis.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Key characterization methods include:
- IR Spectroscopy : Identifies ester carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3368 cm⁻¹) groups .
- HPLC : Resolves purity and detects byproducts; methods optimized for similar benzoates use C18 columns with mobile phases like hexane/isopropanol (80:20) at 1.0 mL/min flow rate .
- Melting Point Analysis : A sharp melting point (165.9°C for 2C2B-OH) indicates high crystallinity and purity .
Advanced Research Questions
Q. How does the alkoxy chain length in hydroxyphenyl benzoate derivatives affect phase transition temperatures and material properties?
Systematic studies on homologs (e.g., 4-hydroxyphenyl benzoate derivatives with methoxy, ethoxy, propoxy chains) reveal that increasing alkoxy chain length reduces melting points (e.g., 167.4°C for OC2B-OH vs. 160.7°C for 1C2B-OH). This trend is attributed to enhanced molecular flexibility and weakened intermolecular forces. Such properties are critical for designing liquid crystals or polymer additives, where phase behavior impacts thermal stability and mesophase formation .
Q. What strategies can resolve contradictions in reported bioactivity data for 4-hydroxyphenyl benzoate derivatives?
Discrepancies in bioactivity studies (e.g., antimicrobial or enzyme inhibition assays) often arise from variations in assay conditions (pH, solvent, cell lines) or impurities. To address this:
- Standardize Protocols : Use validated methods like those for parabens (e.g., HPLC-UV for quantifying hydrolysis products) .
- Control Degradation : Monitor ester hydrolysis under physiological conditions (pH 7.4, 37°C) using LC-MS to identify active metabolites .
- Cross-Validate : Compare results across multiple models (e.g., in vitro vs. computational docking) to confirm mechanistic hypotheses.
Q. How can computational modeling predict the reactivity of this compound in esterification or transesterification reactions?
Density Functional Theory (DFT) calculations can model transition states and activation energies for reactions involving the ethoxy and hydroxyl groups. For example, the electron-withdrawing ethoxy group may stabilize intermediates in nucleophilic acyl substitution. Molecular dynamics simulations further predict solubility parameters in solvents like DMSO or ethanol, aiding reaction optimization .
Q. What role does this compound play in controlled drug delivery systems?
As a benzoate ester, it can serve as a hydrolyzable prodrug linker. The ethoxy group delays hydrolysis compared to shorter alkoxy chains, enabling sustained release. In vitro studies using simulated bodily fluids (e.g., phosphate buffer at 37°C) quantify hydrolysis rates, while NMR monitors ester cleavage kinetics. Such data inform formulations targeting specific release profiles .
Methodological Considerations
- Handling and Stability : While specific stability data for this compound are limited, analogous compounds require storage at 2–8°C in inert atmospheres to prevent oxidation or hydrolysis .
- Contradiction Management : Cross-reference synthesis protocols (e.g., IR peaks in vs. HPLC retention times in ) to confirm structural integrity across studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
